molecular formula C17H16O3 B1276956 4-Acetoxy-2',5'-dimethylbenzophenone CAS No. 303098-84-2

4-Acetoxy-2',5'-dimethylbenzophenone

Cat. No. B1276956
M. Wt: 268.31 g/mol
InChI Key: FDGMHNWFOSSTIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetoxy-2',5'-dimethylbenzophenone is a chemical compound that is part of a broader class of organic molecules known for their potential applications in various chemical reactions and as intermediates in the synthesis of more complex molecules. While the provided papers do not directly discuss 4-Acetoxy-2',5'-dimethylbenzophenone, they do provide insights into related compounds and their chemical behavior, which can be informative for understanding the properties and reactivity of similar benzophenone derivatives.

Synthesis Analysis

The synthesis of related compounds provides a basis for understanding the potential synthetic routes for 4-Acetoxy-2',5'-dimethylbenzophenone. For instance, the synthesis of 4-(4′-Acetoxybenzylidene)-2-methyl-5-oxazolone, a compound with a similar acetoxy functional group, was achieved and its structure confirmed by NMR spectroscopy and X-ray crystallography . This suggests that similar techniques could be employed in the synthesis and structural confirmation of 4-Acetoxy-2',5'-dimethylbenzophenone.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using NMR spectroscopy and X-ray crystallography, as seen in the study of 4-(4′-Acetoxybenzylidene)-2-methyl-5-oxazolone . These techniques are crucial for determining the configuration and conformation of molecules, which are essential for understanding their reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in various studies. For example, the basic hydrolysis of 4-(4′-Acetoxybenzylidene)-2-methyl-5-oxazolone led to the formation of phenylpropenoic acid derivatives, demonstrating the susceptibility of the acetoxy group to nucleophilic attack . This information can be extrapolated to predict the reactivity of the acetoxy group in 4-Acetoxy-2',5'-dimethylbenzophenone under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their functional groups and molecular structure. For instance, the photo-Fries rearrangement of p-Methoxyphenyl o-acetoxybenzoate to yield 2′-acetoxy-2-hydroxy-5-methoxybenzophenone indicates that such compounds can undergo photochemical transformations, which could be relevant for the study of 4-Acetoxy-2',5'-dimethylbenzophenone . Additionally, the fluorescence quenching detection of specific ions using a bifunctional fluorescent sensor based on a dibenzoic acid derivative highlights the potential for benzophenone derivatives to be used in sensing applications .

Scientific Research Applications

  • Synthesis of Complex Compounds

    The compound has been involved in the synthesis of intricate molecular structures. For instance, it played a role in the radical arylation process of benzene, which is a crucial step in synthesizing carbazomycin B, a compound with significant implications in organic chemistry (Crich & Rumthao, 2004).

  • UV Light Stabilization

    In material science, 2,5-Dimethylbenzophenone, a derivative, has been extensively used as a UV light stabilizer in plastics, cosmetics, and films. Its production involves the benzoylation of p-xylene using clay-supported catalysts, showcasing its critical role in enhancing the durability of materials against UV light degradation (Yadav, Asthana, & Kamble, 2003).

  • Nonlinear Optical Properties

    Exploring its potential in the field of optics, derivatives of this compound have been investigated for their third-order nonlinear optical properties. This research is foundational for developing advanced optical devices, such as optical limiters and switches, underlining the compound's significance in modern optical technology (Naseema et al., 2010).

  • Photoreactive Nature

    The compound has been explored for its photoreactive properties, particularly in the generation of indanone derivatives and benzofurans. These derivatives have a wide range of applications, including synthetic organic chemistry, due to their selective reactivity and the potential for creating complex molecular structures (Plíštil et al., 2006).

properties

IUPAC Name

[4-(2,5-dimethylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-11-4-5-12(2)16(10-11)17(19)14-6-8-15(9-7-14)20-13(3)18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGMHNWFOSSTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409217
Record name 4-ACETOXY-2',5'-DIMETHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxy-2',5'-dimethylbenzophenone

CAS RN

303098-84-2
Record name 4-ACETOXY-2',5'-DIMETHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.